ethyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine
CAS No.:
Cat. No.: VC15751625
Molecular Formula: C8H15N3
Molecular Weight: 153.22 g/mol
* For research use only. Not for human or veterinary use.
![ethyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine -](/images/structure/VC15751625.png)
Specification
Molecular Formula | C8H15N3 |
---|---|
Molecular Weight | 153.22 g/mol |
IUPAC Name | N-[(1-ethylpyrazol-3-yl)methyl]ethanamine |
Standard InChI | InChI=1S/C8H15N3/c1-3-9-7-8-5-6-11(4-2)10-8/h5-6,9H,3-4,7H2,1-2H3 |
Standard InChI Key | YFFLOIUFNVUYIO-UHFFFAOYSA-N |
Canonical SMILES | CCNCC1=NN(C=C1)CC |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
Ethyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted at the 1-position with an ethyl group and at the 3-position with a methylamine side chain. The amine nitrogen is further bonded to an ethyl group, classifying it as a secondary amine. This configuration introduces both hydrophobic (ethyl groups) and hydrophilic (amine) regions, influencing solubility and intermolecular interactions.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₈H₁₅N₃ |
Molecular Weight | 153.22 g/mol |
IUPAC Name | N-[(1-Ethylpyrazol-3-yl)methyl]ethanamine |
Canonical SMILES | CCNCC1=NN(C=C1)CC |
Standard InChI | InChI=1S/C8H15N3/c1-3-9-7-8-5-6-11(4-2)10-8/h5-6,9H,3-4,7H2,1-2H3 |
Synthesis and Optimization Strategies
Reaction Pathways
The synthesis typically proceeds via a two-step approach:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
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Amine Functionalization: Alkylation of the pyrazole-methyl intermediate with ethyl bromide or similar agents in polar aprotic solvents.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Pyrazole formation | Hydrazine hydrate, ethanol, reflux, 12 h | 65–75 |
Methylamine alkylation | Ethyl bromide, K₂CO₃, DMF, 60°C, 8 h | 70–80 |
Purification and Characterization
Post-synthetic purification employs recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity is assessed via HPLC (>95% purity typical), with final characterization using MS and elemental analysis.
Chemical Reactivity and Derivative Formation
Nucleophilic Amine Reactions
The secondary amine participates in characteristic reactions:
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Alkylation/Acylation: Forms quaternary ammonium salts or amides with alkyl halides or acyl chlorides.
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Schiff Base Formation: Reacts with aldehydes/ketones to generate imines, useful in coordination chemistry.
Pyrazole Ring Modifications
Electrophilic substitution at the pyrazole 4-position is feasible under nitration or sulfonation conditions, though steric hindrance from the ethyl group may limit reactivity.
Activity Type | Proposed Mechanism | Study Status |
---|---|---|
Antimicrobial | Disruption of microbial cell membranes | In silico models |
Antitumor | Apoptosis induction via caspase activation | Preclinical |
Anti-inflammatory | COX-2 inhibition | Theoretical |
Toxicity and Pharmacokinetics
No in vivo toxicity data are available. Computational ADMET predictions suggest moderate blood-brain barrier permeability and hepatic metabolism via CYP3A4.
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a scaffold for developing kinase inhibitors and GPCR modulators. Its amine group facilitates salt formation, enhancing solubility for drug formulations.
Material Science
As a ligand, it coordinates to transition metals (e.g., Cu²⁺, Fe³⁺) to form complexes with potential catalytic or magnetic properties.
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